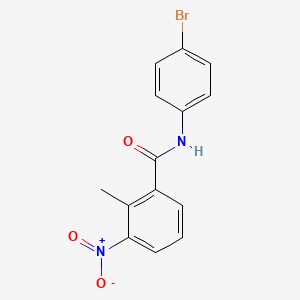

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide

Description

N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide (compound 28b) is a benzamide derivative synthesized via the reaction of 4-bromoaniline with 2-methyl-3-nitrobenzoic acid, achieving an 89% yield . Its structural characterization includes ¹H NMR (DMSO-d₆) δ 10.71 (s, 1H, NH), 8.01 (d, J = 7.5 Hz, 1H), 7.89–7.45 (m, 6H), and 2.41 (s, 3H, CH₃). The exact mass is 334.0 g/mol, and ESI-MS reveals isotopic peaks at m/z 332.8 and 334.8 [M−H]⁻ due to bromine .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPBEQGMAICSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-3-nitrobenzamide typically involves the condensation of 4-bromoaniline with 2-methyl-3-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-2-methyl-3-nitrobenzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Arylboronic acids, palladium catalyst, base (e.g., potassium carbonate)

Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

Reduction: N-(4-bromophenyl)-2-methyl-3-aminobenzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Oxidation: N-(4-bromophenyl)-2-carboxy-3-nitrobenzamide

Scientific Research Applications

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Benzamide Derivatives

Table 2: Influence of Halogen Substituents on Activity

Biological Activity

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide features a bromophenyl group, a nitro group, and a benzamide structure, which contribute to its biological activity. The presence of the bromine atom is significant as it can influence the compound's interaction with biological targets.

Target Proteins : Similar compounds have been shown to interact with proteins such as heat shock protein hsp 90-alpha. This interaction can alter protein conformation, disrupt interactions with other proteins, and inhibit enzymatic activity, potentially leading to apoptosis in cancer cells.

Biochemical Pathways : The compound may influence pathways related to protein folding, cellular stress responses, and apoptosis. Its ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase suggests it could impact metabolic pathways significantly .

Enzyme Inhibition

N-(4-bromophenyl)-2-methyl-3-nitrobenzamide has demonstrated inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : The compound exhibits moderate inhibition of AChE, which is crucial for neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

- Carbonic Anhydrase : This enzyme plays a vital role in maintaining acid-base balance and facilitating CO2 transport. The compound's inhibition of carbonic anhydrase could have implications for conditions such as glaucoma and epilepsy .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-methyl-3-nitrobenzamide possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antidiabetic Potential

Studies have highlighted the potential of benzamide derivatives in exhibiting antidiabetic activity through inhibition of α-glucosidase. This mechanism can help manage blood sugar levels by slowing carbohydrate digestion .

Case Studies and Experimental Findings

- In Vitro Studies : Laboratory studies have shown that N-(4-bromophenyl)-2-methyl-3-nitrobenzamide effectively inhibits AChE with an IC50 value indicating significant potency compared to established inhibitors like rivastigmine .

- Animal Models : In vivo studies reveal that at varying dosages, the compound influences metabolic pathways and gene expression related to oxidative stress response and apoptosis. Higher doses correlate with more pronounced effects on cellular functions.

- Molecular Docking Studies : Computational studies demonstrate favorable binding interactions between the compound and target enzymes. These studies help elucidate the structure-activity relationship (SAR) and predict biological efficacy based on molecular interactions .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Enzyme Inhibition | AChE, Carbonic Anhydrase | Moderate inhibition observed |

| Antimicrobial | Bacterial inhibition | Effective against various strains |

| Antidiabetic | α-Glucosidase inhibition | Potential for blood sugar control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.